molecular formula C12H15NO3 B2545907 (4-BENZOYLMORPHOLIN-3-YL)METHANOL CAS No. 1421462-40-9

(4-BENZOYLMORPHOLIN-3-YL)METHANOL

Cat. No.: B2545907
CAS No.: 1421462-40-9
M. Wt: 221.256
InChI Key: PXKSXINFHADHPS-UHFFFAOYSA-N
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Description

(4-Benzoylmorpholin-3-yl)methanol is an organic compound with the molecular formula C12H17NO2 It is a derivative of morpholine, a heterocyclic amine, and contains a benzoyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzoylmorpholin-3-yl)methanol typically involves the reaction of morpholine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of benzoyl chloride, forming the benzoylmorpholine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Benzoylmorpholin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-Benzoylmorpholin-3-yl)ketone.

    Reduction: Formation of (4-Benzylmorpholin-3-yl)methanol.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

(4-Benzoylmorpholin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Benzoylmorpholin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group may facilitate binding to these targets, while the morpholine ring can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzylmorpholin-3-yl)methanol: Similar structure but with a benzyl group instead of a benzoyl group.

    (4-Methylmorpholin-3-yl)methanol: Contains a methyl group instead of a benzoyl group.

    (4-Phenylmorpholin-3-yl)methanol: Contains a phenyl group instead of a benzoyl group.

Uniqueness

(4-Benzoylmorpholin-3-yl)methanol is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(hydroxymethyl)morpholin-4-yl]-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-8-11-9-16-7-6-13(11)12(15)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKSXINFHADHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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